molecular formula C13H10N2 B14575934 4,7-Phenanthroline, 2-methyl- CAS No. 61351-96-0

4,7-Phenanthroline, 2-methyl-

Cat. No.: B14575934
CAS No.: 61351-96-0
M. Wt: 194.23 g/mol
InChI Key: ZUBXELRIFCEMFM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,7-Phenanthroline, 2-methyl- typically involves the condensation of 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones, such as 1,3-cyclohexanedione or dimedone, in butanol . This reaction yields new 12-aryl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[4,7]phenanthrolin-11-ones and their 9,9-dimethyl derivatives. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

4,7-Phenanthroline, 2-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,7-Phenanthroline, 2-methyl- primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes or facilitate the formation of metal complexes with specific properties . The molecular targets and pathways involved depend on the specific metal ion and the biological or chemical context in which the compound is used.

Properties

CAS No.

61351-96-0

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

2-methyl-4,7-phenanthroline

InChI

InChI=1S/C13H10N2/c1-9-7-11-10-3-2-6-14-12(10)4-5-13(11)15-8-9/h2-8H,1H3

InChI Key

ZUBXELRIFCEMFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC3=C2C=CC=N3)N=C1

Origin of Product

United States

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